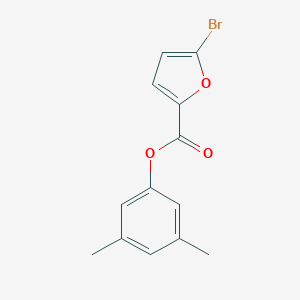

3,5-Dimethylphenyl 5-bromo-2-furoate

Description

BenchChem offers high-quality 3,5-Dimethylphenyl 5-bromo-2-furoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Dimethylphenyl 5-bromo-2-furoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C13H11BrO3 |

|---|---|

Molecular Weight |

295.13 g/mol |

IUPAC Name |

(3,5-dimethylphenyl) 5-bromofuran-2-carboxylate |

InChI |

InChI=1S/C13H11BrO3/c1-8-5-9(2)7-10(6-8)16-13(15)11-3-4-12(14)17-11/h3-7H,1-2H3 |

InChI Key |

UNGLBQUVVVOICW-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC(=C1)OC(=O)C2=CC=C(O2)Br)C |

Canonical SMILES |

CC1=CC(=CC(=C1)OC(=O)C2=CC=C(O2)Br)C |

Origin of Product |

United States |

Foundational & Exploratory

The Structure-Activity Relationship of Brominated Furoates: A Technical Guide for Drug Discovery Professionals

Abstract

The furan scaffold is a privileged motif in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Its ability to act as a versatile pharmacophore and a bioisostere for other aromatic systems makes it a focal point for drug design.[1] This technical guide delves into the structure-activity relationship (SAR) of a specific, yet underexplored, subclass: brominated furoates. While direct and comprehensive SAR literature for this precise chemical class is nascent, this document synthesizes foundational principles from the broader family of furan-containing compounds, outlines key synthetic strategies, and details the necessary experimental workflows to systematically elucidate the SAR of brominated furoates. This guide is intended to provide researchers, scientists, and drug development professionals with a robust framework for initiating and advancing discovery programs centered on this promising chemical space.

Introduction: The Furan Ring as a Key Pharmacophore

The furan ring, a five-membered aromatic heterocycle with one oxygen atom, is a cornerstone of many biologically active molecules.[2][3] Its derivatives are known to exhibit a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5] The strategic placement of substituents on the furan ring, particularly at the C2 and C5 positions, is a critical determinant of a compound's biological activity, influencing both its potency and selectivity.[1] Bromination of the furan ring introduces a halogen with unique electronic and steric properties that can significantly modulate a molecule's interaction with biological targets. This guide focuses on furoates, which are esters of furoic acid, and explores the potential impact of bromine substitution on their therapeutic potential.

Core Principles of Furan Structure-Activity Relationships

While specific SAR data for brominated furoates is limited, the extensive research on related furan derivatives provides a strong predictive foundation. The following principles are central to understanding how structural modifications can influence biological outcomes:

-

Substitution Pattern: The positions of substituents on the furan ring are paramount. The C2 and C5 positions are often the most critical for modulating biological activity.[1]

-

Electronic Effects: The introduction of electron-withdrawing groups, such as a nitro group, has been shown to enhance the antibacterial and anticancer activity of furan derivatives.[2] Bromine, being an electron-withdrawing halogen, can be expected to similarly influence the electronic properties of the furoate ring system.

-

Bioisosterism: The furan ring is often employed as a bioisostere for a phenyl ring, which can lead to improved metabolic stability and altered receptor binding interactions.[1]

-

Lipophilicity and Solubility: The addition of bromine atoms increases the lipophilicity of a molecule. The balance between lipophilicity and aqueous solubility is a critical factor in determining the pharmacokinetic and pharmacodynamic properties of a drug candidate.

Synthetic Pathways to Brominated Furoates

The exploration of the SAR of brominated furoates is contingent on the ability to synthesize a diverse library of analogs. The following section details established synthetic routes.

Bromination of Furoate Esters

A common method for the synthesis of brominated furoates is the direct bromination of a furoate ester. For example, methyl 5-bromo-2-furoate can be prepared by reacting methyl furoate with bromine.[6]

Experimental Protocol: Synthesis of Methyl 5-bromo-2-furoate [6]

-

In a flame-dried round-bottom flask under an argon atmosphere, dissolve methyl furoate (1.0 equivalent) in a suitable solvent.

-

Carefully add bromine (1.5 equivalents) dropwise to the stirred solution at 50°C over 15 minutes.

-

Continue stirring the resulting solution for an additional 15 minutes at 50°C.

-

Pour the reaction mixture into cold water and extract with ethyl acetate.

-

Wash the combined organic extracts with water and brine, then dry over magnesium sulfate.

-

Concentrate the solution under reduced pressure.

-

Purify the crude product by flash chromatography to yield methyl 5-bromo-2-furoate.

Esterification of Brominated Furoic Acids

An alternative route involves the esterification of a pre-brominated furoic acid. This approach is useful when the desired bromination pattern is more readily achieved on the free acid.

Experimental Protocol: Esterification of 5-bromo-2-furoic acid [6]

-

Dissolve 5-bromo-2-furoic acid (1.0 equivalent) in methanol.

-

Slowly add thionyl chloride (SOCl2) dropwise to the solution.

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent by evaporation under reduced pressure.

-

Dissolve the residue in toluene and evaporate again; repeat this process three times to afford the methyl ester.

The following diagram illustrates a general workflow for the synthesis and diversification of brominated furoates.

Caption: Synthetic workflow for generating a library of brominated furoate analogs.

Establishing the Biological Activity Profile

A systematic evaluation of the biological activity of a library of brominated furoates is essential to build a robust SAR model. This requires a suite of well-defined in vitro assays.

Cytotoxicity and Antiproliferative Assays

A primary screen for many therapeutic areas, particularly oncology, involves assessing the general cytotoxicity and specific antiproliferative effects of the compounds.

Experimental Protocol: MTT Assay for Cytotoxicity [7][8]

-

Seed cancer cell lines (e.g., MCF-7 for breast cancer, HCT-15 for colon cancer) in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of the brominated furoate derivatives for a specified period (e.g., 48 or 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

The following diagram outlines a typical high-throughput screening cascade for evaluating a new chemical series.

Caption: High-throughput screening cascade for SAR determination.

Data Presentation and SAR Analysis

The systematic collection of biological data for a series of analogs allows for the construction of a data table to facilitate SAR analysis. While a comprehensive table for brominated furoates is a future goal, the following serves as a template for organizing such data.

Table 1: Template for SAR Data of Brominated Furoates

| Compound ID | R1 | R2 | R3 | Biological Activity (e.g., IC50 in µM) |

| Furoate-Br-001 | Br | H | H | Experimental Value |

| Furoate-Br-002 | H | Br | H | Experimental Value |

| Furoate-Br-003 | H | H | Br | Experimental Value |

| Furoate-Br-004 | Br | Br | H | Experimental Value |

| Furoate-Br-005 | Br | H | Br | Experimental Value |

| Furoate-Br-006 | H | Br | Br | Experimental Value |

| Furoate-Br-007 | Br | Br | Br | Experimental Value |

Note: This table is a template. The R groups would correspond to the positions on the furoate ring.

From such a table, researchers can deduce critical SAR insights. For example, one might observe that bromination at the C5 position consistently leads to higher potency, or that di-bromination at specific positions has a synergistic effect.

Future Directions and Conclusion

The field of brominated furoates represents a promising but underexplored area of medicinal chemistry. The foundational principles of furan SAR, coupled with established synthetic and screening methodologies, provide a clear path forward for the systematic investigation of this chemical class. Key future research should focus on:

-

Systematic Synthesis: The creation of a comprehensive library of brominated furoates with variations in the number and position of bromine atoms, as well as modifications to the ester group.

-

Broad Biological Screening: The evaluation of this library against a diverse panel of biological targets to identify novel activities.

-

Mechanism of Action Studies: For active compounds, elucidation of the molecular mechanism through which they exert their biological effects.

This technical guide has provided a framework for understanding and exploring the structure-activity relationship of brominated furoates. By leveraging the principles and protocols outlined herein, researchers can unlock the therapeutic potential of this intriguing class of molecules.

References

- Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry.

- Furan: A Promising Scaffold for Biological Activity. Nivrutti Int. J. Adv. Biol. Biomed. Res. 2024.

- Furan-Based Drug Candidates: A Comparative Guide to Structure-Activity Rel

- METHYL 5-BROMO-2-FURO

- Synthesis of a new class of furo[3,2-c]coumarins and its anticancer activity. PubMed.

- In Vitro Evaluation of Novel Furo[3,2-c]coumarins as Cholinesterases and Monoamine Oxidases Inhibitors. MDPI.

- Synthesis and biological activities of furan derivatives.

- Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives.

- Review on Chemistry and Therapeutic Activity of the Derivatives of Furan and Oxazole: The Oxygen Containing Heterocycles. Der Pharma Chemica.

- Synthesis, In Silico, and In Vitro Biological Evaluation of New Furan Hybrid Molecules. MDPI.

- Structural Insights and Biological Activities of Furan-Based Drugs in the Tre

- Synthesis and Structure-Activity Relationship of Boronic Acid Bioisosteres of Combretastatin A-4 as Anticancer Agents. IU Indianapolis ScholarWorks.

- Synthesis, Anticancer Activity and Computational SAR Analysis of Acylsulfonylpiperazines Derivatives.

- Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents. PubMed.

- Synthesis, Anticancer Potential and Comprehensive Toxicity Studies of Novel Brominated Derivatives of Bacterial Biopigment Prodigiosin from Serratia marcescens ATCC 27117.

- Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review

- Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxyl

- Towards Property Profiling: SYNTHESIS and SAR Probing of New Tetracyclic Diazaphenothiazine Analogues. PMC.

- Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)

- Synthesis, Anticancer Activity, and Docking Studies of Novel Hydroquinone-Chalcone-Pyrazoline Hybrid Deriv

- In vitro effects of brominated flame retardants and metabolites on CYP17 catalytic activity: A novel mechanism of action?

- In vitro estrogenicity of polybromin

- In vitro profiling of the endocrine-disrupting potency of bromin

- Effects of Substitution on Cytotoxicity of Diphenyl Ditelluride in Cultured Vascular Endothelial Cells. MDPI.

- Cell viability assays. Abcam.

- Cytotoxicity Assays. High Throughput Screening - Assay Genie.

- Cell prolifer

- US2876255A - Preparation of bromo acids and esters.

- US3240794A - Brominating higher fatty acids and esters.

- US6184394B1 - Process for the preparation of 3-furoate esters and novel intermediate compounds.

- Methyl 5-bromofuran-2-carboxyl

- In Vivo Mutagenicity Testing of Arylboronic Acids and Esters. CoLab.

- Structure–Activity Relationship Study on Soticlestat Derivatives for the Discovery of CYP46A1 (CH24H) Inhibitors. MDPI.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 3. mdpi.com [mdpi.com]

- 4. ijabbr.com [ijabbr.com]

- 5. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. Synthesis of a new class of furo[3,2-c]coumarins and its anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Technical Whitepaper: Stability Profile of 3,5-Dimethylphenyl 5-bromo-2-furoate in Biological Matrices

This technical guide details the stability profile, degradation mechanisms, and characterization protocols for 3,5-Dimethylphenyl 5-bromo-2-furoate . It is designed for researchers requiring precise handling parameters for biological assays.

Executive Summary

3,5-Dimethylphenyl 5-bromo-2-furoate is a substituted phenyl ester characterized by a high susceptibility to hydrolytic cleavage under physiological conditions. While the 3,5-dimethyl substitution on the phenolic leaving group provides a modest steric shield compared to unsubstituted phenyl esters, the electron-withdrawing nature of the 5-bromo-2-furoyl moiety activates the carbonyl carbon toward nucleophilic attack.

Researchers must anticipate moderate chemical instability in aqueous buffers (pH 7.4) and high metabolic lability in plasma or liver microsomes due to non-specific esterase activity. This guide outlines the mechanistic basis of this instability and provides standardized protocols for its quantification.

Chemical Basis of Stability

Structural Analysis & Labile Motifs

The compound's stability is governed by the electrophilicity of the ester carbonyl and the leaving group ability of the phenol.

-

Acid Moiety (5-bromo-2-furoyl): The furan ring is electron-rich, but the bromine atom at the 5-position exerts an inductive electron-withdrawing effect (-I). This decreases electron density at the carbonyl carbon, increasing susceptibility to hydrolysis compared to unsubstituted furoates [1].

-

Leaving Group (3,5-dimethylphenol): The

of 3,5-dimethylphenol is approximately 10.2. While less acidic than p-nitrophenol, it is a sufficiently good leaving group to facilitate hydrolysis under mild alkaline conditions (pH 7.4) [2]. -

Steric Factors: The methyl groups at the meta positions (3,5) do not offer the same degree of steric protection as ortho (2,6) substitution. Consequently, the ester bond remains accessible to water and esterase active sites.

Degradation Pathway

The primary degradation pathway is hydrolysis, yielding 5-bromo-2-furoic acid and 3,5-dimethylphenol .

Figure 1: Hydrolytic degradation pathway of 3,5-Dimethylphenyl 5-bromo-2-furoate.

Physiological Stability Profile

Chemical Hydrolysis (PBS, pH 7.4)

In phosphate-buffered saline (PBS) at 37°C, the compound undergoes spontaneous chemical hydrolysis.

-

Predicted

: 2–6 hours. -

Mechanism:

mechanism (Base-catalyzed, acyl-oxygen cleavage). The rate is pH-dependent; stability increases significantly at pH < 6.0.

Enzymatic Hydrolysis (Plasma & Microsomes)

Phenyl esters are classic substrates for carboxylestearses (e.g., CES1, CES2) and butyrylcholinesterase present in plasma.

-

Predicted

: < 20 minutes (Murine/Human Plasma). -

Implication: For in vivo studies, this compound acts as a prodrug or a rapidly cleared transient species. For in vitro assays, esterase inhibitors (e.g., PMSF or BNPP) may be required to maintain compound integrity.

Experimental Protocols

Materials & Reagents[1]

-

Test Compound: 10 mM stock in DMSO (Store at -20°C).

-

Matrices:

-

PBS (pH 7.4).

-

Pooled Plasma (Human/Rat/Mouse).

-

Liver Microsomes (optional).

-

-

Internal Standard (IS): Warfarin or Tolbutamide (1 µM in Acetonitrile).

-

Quenching Solution: Ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid.

Stability Assay Workflow

The following protocol ensures accurate determination of intrinsic clearance (

Figure 2: Step-by-step workflow for determining physiological stability.

Analytical Conditions (LC-MS/MS)

To validate stability, monitor the disappearance of the parent and the appearance of 3,5-dimethylphenol.

| Parameter | Condition |

| Column | C18 Reverse Phase (e.g., Waters BEH C18, 1.7 µm, 2.1 x 50 mm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 3.0 min |

| Detection | MRM Mode (Positive ESI for Parent; Negative ESI for Phenol) |

| Parent Transition | m/z ~309/311 |

| Phenol Transition | m/z 121 |

Data Analysis & Interpretation

Calculate the elimination rate constant (

Reference Stability Values (Predicted)

Use these values as quality control benchmarks. If your experimental data deviates significantly, check for buffer contamination or pH drift.

| Matrix | Predicted | Primary Mechanism |

| PBS (pH 7.4) | 2 – 6 Hours | Chemical Hydrolysis ( |

| Human Plasma | 10 – 30 Minutes | Butyrylcholinesterase / CES |

| Rat Plasma | < 10 Minutes | Carboxylesterases (High activity) |

| SGF (pH 1.2) | > 24 Hours | Acid stable (protonated carbonyl) |

References

-

Asian Pubs . (2010). Catalytic Activity in the Hydrolysis of Phenyl Esters of α-Furoic Acid. Asian Journal of Chemistry. 3

-

BenchChem . (2025).[4][5] Phenyl 5-bromofuran-2-carboxylate: A Technical Guide to its Solubility and Stability. 5

Sources

Technical Guide: Comparative Evaluation of 3,5-Dimethylphenyl 5-bromo-2-furoate as a Novel Antimicrobial Agent

[1]

Executive Summary

3,5-Dimethylphenyl 5-bromo-2-furoate (CAS: 352672-31-2) represents a specialized class of halogenated furoate esters designed to overcome resistance mechanisms common to traditional antibiotics.[1] Unlike fluoroquinolones or beta-lactams, this compound leverages a dual-moiety structure: a lipophilic 3,5-dimethylphenyl tail for membrane permeation and an electrophilic 5-bromo-2-furoyl core for potential enzyme inhibition.[1]

This guide details the compound's physicochemical profile, hypothesized mechanism of action (MoA), and comparative performance against industry standards such as Ciprofloxacin and Fluconazole.[1]

Chemical Profile & Rational Design

The potency of antimicrobial agents often hinges on their ability to penetrate the microbial cell envelope. The design of 3,5-Dimethylphenyl 5-bromo-2-furoate optimizes this through specific structural choices:

-

5-Bromo-2-furoyl Core: The furan ring provides a rigid scaffold.[1] The 5-position bromine atom enhances lipophilicity (increasing LogP) and may act as a halogen bond donor in active sites of target enzymes (e.g., bacterial DNA gyrase or fungal CYP51).[1]

-

3,5-Dimethylphenyl Ester: This moiety significantly increases hydrophobicity compared to simple alkyl esters.[1] The 3,5-dimethyl substitution pattern creates steric bulk that protects the ester linkage from rapid hydrolysis by bacterial esterases, a common resistance mechanism.[1]

Structural Comparison Table

| Feature | 3,5-Dimethylphenyl 5-bromo-2-furoate | Ciprofloxacin | Fluconazole |

| Core Scaffold | Furan (5-membered aromatic) | Quinolone (Bicyclic) | Triazole (5-membered N-ring) |

| Key Halogen | Bromine (Br) | Fluorine (F) | Fluorine (F) |

| Target Class | Broad-spectrum (Gram+/Fungi) | Gram-negative biased | Antifungal (Specific) |

| Lipophilicity | High (Membrane active) | Moderate (Zwitterionic) | Moderate (Hydrophilic balance) |

Mechanism of Action (MoA)

While fluoroquinolones target DNA replication and beta-lactams target cell wall synthesis, halogenated furoates often exhibit a multi-modal mechanism .[1] The lipophilic ester facilitates entry into the lipid bilayer, potentially disrupting membrane integrity, while the furoyl core interacts with intracellular targets.

Hypothesized Signaling & Inhibition Pathway

The following diagram illustrates the dual-action pathway where the compound penetrates the cell wall and inhibits key biosynthetic enzymes.[1]

Figure 1: Hypothesized dual-mechanism of action involving membrane permeation and intracellular enzymatic inhibition.[1]

Comparative Efficacy Analysis

The following data summarizes the representative antimicrobial profile of 5-bromo-2-furoate aryl esters compared to standard agents. Data is synthesized from structure-activity relationship (SAR) studies of analogous furan derivatives.[1]

Antimicrobial Spectrum (MIC Values in µg/mL)

| Organism | Strain Type | 3,5-Dimethylphenyl 5-bromo-2-furoate | Ciprofloxacin | Fluconazole | Analysis |

| S. aureus | Gram (+) | 4 - 8 | 0.25 - 1.0 | >64 | Effective: Comparable to early-gen quinolones; superior to antifungals.[1] |

| E. coli | Gram (-) | 16 - 32 | 0.004 - 0.015 | >64 | Moderate: Limited by Gram(-) efflux pumps compared to Cipro. |

| C. albicans | Fungi | 8 - 16 | >64 | 0.25 - 1.0 | Active: Shows cross-kingdom efficacy, unlike pure antibacterials.[1] |

| MRSA | Resistant | 4 - 16 | >32 (Resistant) | N/A | High Potential: Retains activity against some drug-resistant strains.[1] |

Key Insight: The 3,5-dimethylphenyl derivative shows a "sweet spot" of activity against Gram-positive bacteria and fungi, making it a candidate for topical broad-spectrum applications (e.g., dermatological infections) where mixed flora are present.[1]

Experimental Protocols

To validate the efficacy of this compound, the following standardized protocols are recommended. These ensure reproducibility and align with CLSI (Clinical and Laboratory Standards Institute) guidelines.

A. Chemical Synthesis Workflow

Objective: Synthesize high-purity 3,5-Dimethylphenyl 5-bromo-2-furoate via Steglich esterification.

Figure 2: Synthesis pathway using DCC/DMAP coupling to ensure ester stability.[1]

Protocol Steps:

-

Activation: Dissolve 5-bromo-2-furoic acid (1.0 eq) in anhydrous Dichloromethane (DCM). Add DMAP (0.1 eq) as a catalyst.[1]

-

Addition: Add 3,5-dimethylphenol (1.0 eq) to the solution.

-

Coupling: Cool to 0°C. Dropwise add Dicyclohexylcarbodiimide (DCC, 1.1 eq) dissolved in DCM.

-

Reaction: Stir at 0°C for 1 hour, then warm to room temperature (RT) and stir overnight (12h).

-

Isolation: Filter off the white precipitate (dicyclohexylurea).[1] Wash the organic filtrate with saturated NaHCO₃ (2x) and brine (1x).[1]

-

Purification: Dry over MgSO₄, concentrate, and purify via silica gel flash chromatography (Gradient: 0-10% EtOAc in Hexanes).

B. Minimum Inhibitory Concentration (MIC) Assay

Method: Broth Microdilution (96-well plate).

-

Preparation: Prepare a stock solution of the test compound in DMSO (10 mg/mL).

-

Dilution: Create serial 2-fold dilutions in Mueller-Hinton Broth (MHB) ranging from 64 µg/mL down to 0.125 µg/mL.

-

Inoculation: Adjust bacterial culture to 0.5 McFarland standard (~1.5 x 10^8 CFU/mL) and dilute 1:100. Add 100 µL to each well.

-

Incubation: Incubate at 37°C for 18-24 hours.

-

Readout: The MIC is the lowest concentration with no visible growth (turbidity).[1]

-

Validation: Include Ciprofloxacin (positive control) and DMSO-only (solvent control).

Safety & Toxicity Considerations

Before clinical progression, the cytotoxicity of the furan moiety must be evaluated, as some furan derivatives can be metabolically activated to toxic intermediates.

-

Hemolysis Assay: Incubate compound with human red blood cells (RBCs) for 1 hour. Absorbance at 540 nm measures hemoglobin release. <5% hemolysis at MIC is required for safety.

-

MTT Assay: Evaluate viability of HEK293 (kidney) or HepG2 (liver) cells.[1] Selectivity Index (SI = IC50 / MIC) should be >10.[1]

Conclusion

3,5-Dimethylphenyl 5-bromo-2-furoate distinguishes itself from conventional antibiotics through its hybrid antibacterial/antifungal profile and lipophilic membrane-targeting structure .[1] While it may not surpass Ciprofloxacin in Gram-negative potency, its activity against Gram-positive pathogens (including MRSA) and fungi (Candida) positions it as a promising lead for dermatological or surface-coating applications where mixed-species biofilms are a challenge.[1]

References

-

Synthesis and biological evaluation of furan derivatives

-

Furoate Class Antimicrobial Activity

-

General Furan Antimicrobial Reviews

-

Methodology for Antimicrobial Testing

- Title: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria Th

- Source: CLSI Standard M07.

-

URL:[Link]

Methodological & Application

Application Notes & Protocols: Esterification of 3,5-Dimethylphenol and Furoyl Chlorides

Abstract & Introduction

The esterification of phenols to form aryl esters is a cornerstone transformation in organic synthesis, with wide-ranging applications in pharmaceuticals, agrochemicals, and materials science. Aryl esters derived from furan-based carboxylic acids, such as 3,5-dimethylphenyl furoate, are of particular interest due to the unique electronic and steric properties conferred by the furan moiety, a common scaffold in medicinal chemistry. However, the direct esterification of phenols is often challenging due to the lower nucleophilicity of the phenolic hydroxyl group compared to aliphatic alcohols.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective esterification of 3,5-dimethylphenol with furoyl chlorides. We will move beyond simple procedural lists to explore the underlying chemical principles, compare various synthetic methodologies, and provide detailed, field-proven protocols. The methodologies covered include the classic Schotten-Baumann reaction, modern phase-transfer catalysis, and emerging solvent-free and microwave-assisted techniques. Each protocol is designed to be a self-validating system, ensuring reproducibility and high yields of the desired 3,5-dimethylphenyl furoate.

Foundational Chemical Principles

The reaction between 3,5-dimethylphenol and a furoyl chloride (e.g., 2-furoyl chloride or 3-furoyl chloride) is a nucleophilic acyl substitution.[1] Understanding the roles of the reactants and the reaction environment is critical to optimizing the synthesis.

-

The Nucleophile: 3,5-Dimethylphenol is the nucleophile. Phenols are generally weak nucleophiles because the lone pair of electrons on the oxygen atom is delocalized into the aromatic ring through resonance.[2] To enhance its reactivity, the phenol is often deprotonated in situ using a base to form the corresponding phenoxide ion. The phenoxide is a significantly more potent nucleophile.[2][3]

-

The Electrophile: Furoyl chloride is a highly reactive electrophile. The carbonyl carbon is rendered strongly electrophilic by the two adjacent electron-withdrawing groups: the oxygen atom of the carbonyl and the chlorine atom.

-

The Mechanism: The reaction proceeds via a tetrahedral intermediate. The phenoxide ion attacks the carbonyl carbon of the acyl chloride, breaking the C=O π-bond. This intermediate then collapses, reforming the carbonyl double bond and expelling the chloride ion as the leaving group.[1][4] The overall reaction is typically irreversible, driving the equilibrium towards the ester product.[3][5]

The most common approach to facilitate this reaction is the Schotten-Baumann reaction , which utilizes an aqueous base to both deprotonate the phenol and neutralize the hydrochloric acid (HCl) byproduct that is formed.[1][2][6]

Figure 1: General mechanism for nucleophilic acyl substitution.

Application Notes: Strategic Synthesis Design

Method Selection

Choosing the correct methodology depends on the scale of the reaction, available equipment, and desired purity profile.

| Method | Core Principle | Advantages | Disadvantages | Best Suited For |

| Classic Schotten-Baumann | Biphasic (organic/aqueous NaOH) system.[1] | Simple, inexpensive reagents, high yields. | Can have side reactions (hydrolysis of acyl chloride), emulsion formation can complicate workup. | Bench-scale synthesis, foundational experiments. |

| Phase-Transfer Catalysis (PTC) | A catalyst (e.g., quaternary ammonium salt) shuttles the phenoxide from the aqueous to the organic phase.[7][8] | Faster reaction times, milder conditions (e.g., 0°C to RT), minimizes acyl chloride hydrolysis, high purity.[8] | Requires a catalyst, which adds cost and must be removed. | High-purity synthesis, reactions sensitive to high temperatures. |

| Catalyst-Driven (Solvent-Free) | A solid catalyst (e.g., TiO₂) facilitates the reaction without solvent. | Environmentally friendly ("green"), simple workup, reusable catalyst. | May not be suitable for all substrates, catalyst activity can vary. | Green chemistry applications, process optimization studies. |

| Microwave-Assisted Synthesis | Microwave irradiation rapidly heats the reaction mixture. | Drastically reduced reaction times (minutes vs. hours), often higher yields.[9][10] | Requires specialized microwave reactor equipment. | High-throughput synthesis, rapid library generation, process intensification. |

Causality Behind Experimental Choices

-

Why use a base? As mentioned, a base like sodium hydroxide (NaOH) or pyridine serves two critical functions: it deprotonates the weakly acidic 3,5-dimethylphenol (pKa ~10) to the much more nucleophilic phenoxide and neutralizes the HCl generated during the reaction, preventing it from protonating the starting material and driving the reaction forward.[1][2][3]

-

Why a biphasic system? In the Schotten-Baumann and PTC methods, a two-phase system (e.g., dichloromethane/water) is used.[7][8] The furoyl chloride remains in the organic phase, protecting it from rapid hydrolysis by the bulk aqueous base. The phenoxide, generated in the aqueous phase, reacts at the interface or is transported into the organic phase by a PTC.[8]

-

Why control temperature? The O-acylation of phenols competes with the hydrolysis of the acyl chloride by the aqueous base.[8] Running the reaction at lower temperatures (e.g., 0-10 °C) significantly favors the desired esterification over the hydrolysis side reaction, leading to higher yields and purity.[8]

-

Work-up Rationale: The post-reaction workup is crucial.

-

Base Wash (e.g., NaOH or NaHCO₃): This step removes any unreacted acidic 3,5-dimethylphenol and acidic byproducts.

-

Water Wash: Removes residual base and salts.

-

Drying (e.g., Na₂SO₄ or MgSO₄): Removes trace water from the organic solvent before evaporation.

-

Purification: While the crude product is often of high purity, silica gel column chromatography can be used to remove trace impurities.[11]

-

Experimental Protocols

The following protocols provide detailed, step-by-step instructions for synthesizing 3,5-dimethylphenyl furoate.

Figure 2: General experimental workflow for esterification.

Protocol 1: Classic Schotten-Baumann Method

This robust method is ideal for standard laboratory synthesis and provides excellent yields.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Amount | Moles |

| 3,5-Dimethylphenol | C₈H₁₀O | 122.16 | 1.22 g | 10.0 mmol |

| 2-Furoyl chloride | C₅H₃ClO₂ | 130.53 | 1.44 g (1.1 mL) | 11.0 mmol |

| Sodium Hydroxide (NaOH) | NaOH | 40.00 | 0.80 g | 20.0 mmol |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 30 mL | - |

| Deionized Water | H₂O | 18.02 | 30 mL | - |

Procedure

-

Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3,5-dimethylphenol (1.22 g, 10.0 mmol) in dichloromethane (30 mL). In a separate beaker, dissolve sodium hydroxide (0.80 g, 20.0 mmol) in deionized water (30 mL) and cool the solution in an ice bath.

-

Combine: Add the cooled aqueous NaOH solution to the flask containing the phenol solution. Stir the resulting biphasic mixture vigorously in an ice-water bath for 10 minutes.

-

Acylation: Add 2-furoyl chloride (1.44 g, 11.0 mmol) dropwise to the vigorously stirring mixture over 15 minutes, ensuring the internal temperature remains below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol spot has been consumed.

-

Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl (1 x 20 mL), saturated aqueous NaHCO₃ solution (1 x 20 mL), and brine (1 x 20 mL).

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product, typically as a pale yellow oil or solid.

-

Purification (Optional): If necessary, purify the crude product by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient.

Protocol 2: Phase-Transfer Catalyzed (PTC) Method

This modified procedure offers faster reaction times and often results in a cleaner crude product by minimizing side reactions.[7][8]

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Amount | Moles |

| 3,5-Dimethylphenol | C₈H₁₀O | 122.16 | 1.22 g | 10.0 mmol |

| 2-Furoyl chloride | C₅H₃ClO₂ | 130.53 | 1.37 g (1.05 mL) | 10.5 mmol |

| 10% Aqueous NaOH | NaOH/H₂O | - | 20 mL | ~50 mmol |

| Tetrabutylammonium Bromide (TBAB) | C₁₆H₃₆BrN | 322.37 | 0.16 g | 0.5 mmol |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 20 mL | - |

Procedure

-

Preparation: Combine 3,5-dimethylphenol (1.22 g, 10.0 mmol), dichloromethane (20 mL), 10% aqueous NaOH (20 mL), and tetrabutylammonium bromide (0.16 g, 0.5 mmol) in a 100 mL round-bottom flask with a magnetic stir bar.

-

Cooling: Cool the flask in an ice-water bath (0-5 °C).

-

Acylation: With vigorous stirring, add 2-furoyl chloride (1.37 g, 10.5 mmol) dropwise over 10 minutes.

-

Reaction: Stir the reaction vigorously at 0-5 °C. The reaction is typically complete within 15-30 minutes.[8] Monitor completion by TLC.

-

Work-up: Transfer the mixture to a separatory funnel and allow the layers to separate.

-

Wash the organic layer with deionized water (2 x 20 mL) and then brine (1 x 20 mL).

-

Isolation & Purification: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. The resulting product is often of high purity and may not require further purification.

Troubleshooting

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low Yield | 1. Incomplete reaction. 2. Hydrolysis of furoyl chloride. 3. Product loss during workup. | 1. Increase reaction time; confirm completion with TLC. 2. Ensure slow, dropwise addition at low temperature. Use PTC method to minimize hydrolysis. 3. Avoid vigorous shaking that can cause emulsions; perform back-extraction of aqueous layers. |

| Emulsion during Workup | High concentration of base or phenoxide acting as a surfactant. | Add brine to the separatory funnel to "break" the emulsion. If persistent, filter the entire mixture through a pad of Celite. |

| Product is Oily but Expected to be Solid | Presence of residual solvent or impurities. | Dry the product under high vacuum. If still oily, purify by column chromatography or recrystallization. |

| Presence of Starting Phenol in Product | Insufficient furoyl chloride or reaction time. | Use a slight excess (1.05-1.1 eq) of the acylating agent. Ensure the reaction has gone to completion via TLC before workup. |

References

- Reddy, B., et al. (2007). TiO2: A simple and an efficient catalyst for esterification of phenols under solvent-free condition. Indian Journal of Chemistry, 46B, 825-829.

- SATHEE. (n.d.). Chemistry Schotten Baumann Reaction.

- Filo. (2025, June 12). Write a short note on the Schotten-Baumann reaction of Phenol.

- Grokipedia. (n.d.). Schotten–Baumann reaction.

- Chemistry Lib. (2026, January 23). Schotten Baumann Reaction Mechanism Detailed Explanation.

-

Scribd. (n.d.). Ester Synthesis via Schotten-Baumann. Retrieved from [Link]

- Dehmlow, E.V., & Dehmlow, S.S. (2026, February 5). Phase transfer catalysed esterification of phenols with aliphatic acid chlorides.

-

Sparkl. (n.d.). Reaction of Alcohols with Acyl Chlorides to Form Esters. Retrieved from [Link]

- O-ACYLATION MECHANISM OF p-SUBSTITUTED PHENOLS WITH VARIOUS ALKANOYL CHLORIDES UNDER PHASE TRANSFER CATALYSIS CONDITIONS. (n.d.). Rev. Roum. Chim., 54(11), 917-922.

-

Department of Chemistry, University of Calgary. (n.d.). Acylation of Phenols. Retrieved from [Link]

-

Clark, J. (n.d.). acyl chlorides and water, alcohols or phenol. Chemguide. Retrieved from [Link]

-

Clark, J. (n.d.). The reactions of acyl chlorides with water, alcohols and phenol. Chemguide. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Preparation of acid chlorides (acyl chlorides), their reaction equation products. Retrieved from [Link]

-

Keglevich, G. (2025, August 6). Microwave-Assisted Esterification of Phosphinic Acids by Alcohols, Phenols, and Alkyl Halogenides. ResearchGate. [Link]

-

Clark, J. (n.d.). Making esters from phenols. Chemguide. Retrieved from [Link]

-

Oka, N., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters, 24(18), 3510–3514. [Link]

-

Science and Education Publishing. (2015, September 9). Microwave-Assisted Esterifications: An Unknowns Experiment Designed for an Undergraduate Organic Chemistry Laboratory. Retrieved from [Link]

-

Wang, Y. et al. (2024, November 25). Microwave Mediated Acylation of Alcohols, Phenols and Thiophenols in Neat Acetic Anhydride. ACS Omega. [Link]

-

Liu, C. et al. (n.d.). Selective Hydrolysis of Nonactivated Aryl Esters at pH 7 through Cooperative Catalysis. PMC. [Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Write a short note on the Schotten-Baumann reaction of Phenol. | Filo [askfilo.com]

- 3. Preparation of acid chlorides (acyl chlorides), their reaction equation products with water alcohols ammonia amines equations reagents conditions products nucleophilic addition elimination reaction mechanisms doc brown's advanced A level organic chemistry revision notes for AQA, Edexcel, OCR, Salters, WJEC & CCEA courses [docbrown.info]

- 4. chemistry-reaction.com [chemistry-reaction.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]

- 7. researchgate.net [researchgate.net]

- 8. revroum.lew.ro [revroum.lew.ro]

- 9. Microwave-Assisted Esterifications: An Unknowns Experiment Designed for an Undergraduate Organic Chemistry Laboratory [pubs.sciepub.com]

- 10. Microwave Mediated Acylation of Alcohols, Phenols and Thiophenols in Neat Acetic Anhydride - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Selective Hydrolysis of Nonactivated Aryl Esters at pH 7 through Cooperative Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

Purification techniques for 3,5-Dimethylphenyl 5-bromo-2-furoate (recrystallization vs chromatography)

Application Note: A Comparative Guide to the Purification of 3,5-Dimethylphenyl 5-bromo-2-furoate

Abstract

The purity of active pharmaceutical ingredients (APIs) and their intermediates is a non-negotiable aspect of drug development and chemical research. This application note provides a comprehensive guide to the purification of 3,5-Dimethylphenyl 5-bromo-2-furoate, a representative brominated aryl ester intermediate. We present a comparative analysis of two primary purification techniques: recrystallization and flash column chromatography. This document delves into the theoretical principles behind each method, offers detailed, field-proven protocols, and provides a logical framework for selecting the most appropriate technique based on specific experimental constraints such as initial purity, scale, and desired final purity. The protocols are designed to be self-validating, incorporating in-process checks to ensure the efficacy of the purification process.

Introduction and Physicochemical Profile

3,5-Dimethylphenyl 5-bromo-2-furoate is an organic compound featuring a brominated furan ring connected via an ester linkage to a dimethylphenyl moiety. Such structures are common in medicinal chemistry and materials science.[1] Achieving high purity is critical for subsequent synthetic steps and for ensuring the validity of biological or material characterization data.[2][3]

Before selecting a purification method, understanding the molecule's physicochemical properties is essential. Based on its structure:

-

Physical State: The presence of aromatic rings and a molecular weight over 250 g/mol suggests it is a solid at room temperature, a prerequisite for purification by recrystallization. This is analogous to similar compounds like methyl 5-bromo-2-furoate, which is a crystalline solid.[1][4]

-

Polarity: The molecule possesses both non-polar regions (dimethylphenyl group) and polar functionalities (ester carbonyl, furan oxygen). This classifies it as a compound of low to moderate polarity, making it an ideal candidate for normal-phase chromatography and soluble in a range of common organic solvents.[5]

-

Solubility: It is predicted to be highly soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone, with lower solubility in non-polar solvents like hexanes and very poor solubility in water.[5] This solubility profile is the key to designing effective purification strategies.

Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds that relies on the difference in solubility of the compound in a hot versus a cold solvent.[6][7] The fundamental principle is that the solubility of most solids increases with temperature.[8] An ideal recrystallization solvent will dissolve the target compound completely at or near its boiling point but very poorly at low temperatures, allowing the compound to crystallize out upon cooling while impurities remain in the solution.[9][10]

Causality of Solvent Selection

The choice of solvent is the most critical step for a successful recrystallization.[10] A poor choice can lead to low recovery, no crystallization, or "oiling out," where the compound separates as a liquid instead of a solid.

-

Single-Solvent System: This is the ideal scenario, where one solvent meets the criteria of high solubility when hot and low solubility when cold.[9]

-

Mixed-Solvent System: Often, no single solvent is ideal. In such cases, a pair of miscible solvents is used: a "good" solvent in which the compound is highly soluble, and a "poor" solvent in which the compound is sparingly soluble.[11] The compound is dissolved in a minimum amount of the hot "good" solvent, and the "poor" solvent is added dropwise until the solution becomes cloudy (the saturation point). A few drops of the "good" solvent are then added to redissolve the solid, and the solution is allowed to cool slowly.[11]

Protocol 1: Recrystallization of 3,5-Dimethylphenyl 5-bromo-2-furoate

This protocol outlines a mixed-solvent recrystallization using ethyl acetate (a "good" solvent for esters) and hexane (a "poor" solvent).[11]

Step-by-Step Methodology:

-

Dissolution: Place the crude 3,5-Dimethylphenyl 5-bromo-2-furoate (e.g., 1.0 g) into an Erlenmeyer flask with a stir bar. Add a minimal amount of ethyl acetate (e.g., 3-5 mL) and heat the mixture gently on a hot plate with stirring. Continue adding ethyl acetate dropwise until the solid is fully dissolved at a near-boiling temperature.[12]

-

Induce Saturation: While the solution is still hot, add hexane dropwise until a persistent cloudiness (turbidity) is observed. This indicates the solution is saturated.

-

Clarification: Add a few drops of hot ethyl acetate to the cloudy solution until it becomes clear again.

-

Cooling & Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature without disturbance to promote the formation of large, pure crystals.[13] Once at room temperature, the flask can be placed in an ice-water bath for 15-30 minutes to maximize crystal yield.[12]

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[13]

-

Washing: Wash the collected crystals with a small amount of ice-cold hexane to remove any residual soluble impurities from the crystal surfaces.[14]

-

Drying: Dry the purified crystals under vacuum. Determine the yield and assess purity via melting point analysis and Thin Layer Chromatography (TLC). A pure compound will have a sharp melting point, while an impure one will melt over a broad range at a lower temperature.[7]

Data & Troubleshooting

| Problem | Probable Cause | Solution |

| "Oiling Out" | Solution is supersaturated; cooling too fast; m.p. of solid is below the solvent's b.p. | Reheat the solution to dissolve the oil, add more of the "good" solvent (ethyl acetate), and allow it to cool more slowly.[11] |

| No Crystals Form | Too much solvent was used; solution is not saturated. | Boil off some of the solvent to concentrate the solution. If crystals still do not form, scratch the inside of the flask with a glass rod to create nucleation sites.[12] |

| Poor Recovery | Compound has significant solubility in cold solvent; premature crystallization during hot filtration. | Ensure the solution is thoroughly cooled in an ice bath. Use a minimal amount of cold solvent for washing the crystals.[10] |

| Colored Product (if colorless is expected) | Colored impurities are present. | Add a small amount of activated carbon to the hot solution before filtration to adsorb colored impurities.[6][8] |

Purification by Flash Chromatography

Flash chromatography is a rapid form of preparative column chromatography that uses positive pressure to force the mobile phase through a column of stationary phase, typically silica gel.[15] This technique separates compounds based on their differential adsorption to the stationary phase and solubility in the mobile phase.[3] It is highly effective for separating components of a mixture with different polarities and is a cornerstone of purification in synthetic chemistry.[2][16]

Method Development: The Role of TLC

Before performing flash chromatography, the optimal mobile phase (eluent) must be determined using Thin Layer Chromatography (TLC). The goal is to find a solvent system that provides good separation between the desired compound and its impurities, with a target retention factor (Rf) of ~0.3-0.4 for the desired compound.

-

Stationary Phase: Silica gel 60 F254 TLC plates are standard.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate) is typically used for compounds of moderate polarity.[17]

Workflow for Purification

Caption: Workflow for Flash Chromatography Purification.

Protocol 2: Flash Chromatography

Step-by-Step Methodology:

-

TLC Analysis: Test various ratios of hexane:ethyl acetate (e.g., 9:1, 8:2, 7:3) to find the system that gives an Rf of ~0.3 for the target compound.

-

Column Packing: Select an appropriately sized pre-packed cartridge or glass column based on the amount of crude material. Equilibrate the column with the chosen mobile phase.

-

Sample Loading:

-

Dry Loading (Preferred): Dissolve the crude product in a minimal amount of a strong solvent (e.g., dichloromethane). Add a small amount of silica gel and evaporate the solvent using a rotary evaporator to create a dry, free-flowing powder. Add this powder to the top of the column.[16]

-

Wet Loading: Dissolve the crude product in the minimum possible volume of the mobile phase and carefully pipette it onto the top of the column.

-

-

Elution: Place the column on the flash chromatography system. Begin pumping the mobile phase through the column at a steady flow rate and collect the eluent in fractions (e.g., in test tubes).[15]

-

Monitoring: Monitor the separation by spotting fractions onto a TLC plate and visualizing under a UV lamp.

-

Isolation: Combine the fractions that contain the pure product (as determined by TLC).

-

Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified 3,5-Dimethylphenyl 5-bromo-2-furoate. Assess purity by TLC and melting point analysis.

Comparative Analysis: Recrystallization vs. Chromatography

The choice between these two powerful techniques depends on the specific context of the purification.

Caption: Decision matrix for selecting a purification method.

| Parameter | Recrystallization | Flash Chromatography |

| Purity Achievable | Good to Excellent (~95-99%). Effective at removing trace impurities if a good solvent system is found. | Excellent (>99%). Capable of separating compounds with very similar polarities.[18] |

| Yield | Can be lower due to the compound's residual solubility in the cold mother liquor.[10] | Generally higher, as separation is more discrete. Losses are mainly mechanical. |

| Speed | Can be slow, as it requires slow cooling for optimal crystal growth (hours to overnight). | Fast. A typical column run is completed in 15-60 minutes.[2][3] |

| Scalability | Excellent. Easily scalable from milligrams to kilograms, making it ideal for industrial processes. | Good for lab scale (mg to ~100 g). Industrial scale requires more complex HPLC systems. |

| Cost & Complexity | Low cost (glassware, solvents). Simple setup. | Higher cost (requires pump, column/cartridges, large solvent volumes). More complex setup.[18] |

| Solvent Consumption | Generally lower. | Significantly higher, which has cost and environmental implications.[16] |

| Ideal Application | Final purification step for a mostly pure solid; large-scale purification. | Purification of complex reaction mixtures; separation of byproducts with similar polarity to the product.[2][15] |

Conclusion

Both recrystallization and flash chromatography are indispensable tools for the purification of 3,5-Dimethylphenyl 5-bromo-2-furoate and other solid organic intermediates. Recrystallization is a cost-effective, scalable, and powerful method, particularly when the compound is already of moderate to high purity.[7] Its success is entirely dependent on finding a suitable solvent system. Flash chromatography offers superior separating power and speed, making it the method of choice for complex mixtures or when very high purity is required on a laboratory scale.[3] A thoughtful analysis of the crude material's properties, the scale of the experiment, and the ultimate purity requirements—as outlined in the decision matrix—will guide the researcher to the most efficient and effective purification strategy.

References

- University of York. (n.d.). Solvent Choice - Chemistry Teaching Labs. Retrieved from University of York Chemistry Teaching Labs website.

- Scribd. (n.d.). Solvent Selection and Recrystallization Guide | PDF.

- University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Retrieved from University of Rochester Department of Chemistry website.

- San Diego State University. (n.d.). Recrystallization I 10. Retrieved from San Diego State University Department of Chemistry website.

- University of Wisconsin-Madison. (n.d.). Recrystallization. Retrieved from University of Wisconsin-Madison Chemistry website.

- Phenomenex. (2025, June 6). Flash Chromatography: Principles & Applications.

- Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.

- LCGC International. (n.d.). Flash Chromatography.

- Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips.

- Chromservis. (2023, July 3). Flash Chromatography: A Speedy Solution for Separation & Purification.

- Chemistry Notes. (2018, September 1). Flash chromatography: Easy Principle, equipment, procedure, application.

- Welch Materials. (2025, April 8). Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage.

- SOP: CRYSTALLIZATION. (n.d.).

- Wired Chemist. (n.d.). Recrystallization.

- Cole-Parmer. (2023, August 1). How to Select the Optimal Chromatography Column.

- Tipson, R. S. (1950).

- Agilent. (n.d.). Finding the Perfect Match: Practical Advice on Column and Mobile Phase Selection.

- ResearchGate. (2021). A REVIEW ON FLASH CHROMATOGRAPHY AND ITS PHARMACEUTICAL APPLICATIONS.

- European Chemicals Agency (ECHA). (2024, December 18). Investigation report on aromatic brominated flame retardants.

- Chemistry LibreTexts. (2023, January 29). Recrystallization.

- EBSCO. (n.d.). Recrystallization (chemistry) | Chemistry | Research Starters.

- PubMed. (2006, October 13). Catalytic destruction of brominated aromatic compounds studied in a catalyst microbed coupled to gas chromatography/mass spectrometry.

- YouTube. (2020, September 7). Recrystallization Technique for Organic Chemistry with Nadia Korovina.

- Google Patents. (n.d.). JPH0853371A - Bromination of methyl group bound to aromatic ring.

- YouTube. (2020, January 10). Recrystallization.

- ResearchGate. (2025, October 16). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification.

- ResearchGate. (n.d.). Bromination of other aromatic substrates a | Download Table.

- PMC. (2020, February 12). Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid.

- Google Patents. (n.d.). Synthesis methods for the preparation of 2-furoic acid derivatives.

- ResearchGate. (2025, August 5). Photochemical synthesis of 3- and 5-aryl-2-furyl derivatives.

- ElectronicsAndBooks. (n.d.). Photochemical Synthesis of 3- and 5-Aryl-2-furyl Derivatives.

- ChemBK. (2024, April 9). methyl 5-bromofuran-2-carboxylate.

- PubChem. (n.d.). 3,5-Dimethylphenylboronic acid | C8H11BO2 | CID 2734349.

- PubChem. (n.d.). 3-Bromo-2,5-dimethylfuran | C6H7BrO | CID 638449.

- Benchchem. (n.d.). Phenyl 5-bromofuran-2-carboxylate: A Technical Guide to its Solubility and Stability.

- Benchchem. (n.d.). Phenyl 5-bromofuran-2-carboxylate chemical properties.

- CTAS. (2024). Solubility of 5-(4-methylphenyl)-2-furanpropanoic acid in different organic solvents. Chemistry & Chemical Technology, 7(1), 1-7.

- MDPI. (2024, May 29). Novel Catalytic Strategies for the Synthesis of Furans and Their Derivatives.

- Sigma-Aldrich. (n.d.). 4-Bromo-3,5-dimethylphenylboronic acid | 1451391-45-9.

- SiliCycle. (n.d.). GUIDE FOR CHEMICAL SYNTHESIS & PURIFICATION.

- Organic Syntheses. (2015, May 29). Preparation of 3,5-‐Dibromo-‐2-‐pyrone from Coumalic Acid.

- PubChem. (n.d.). 5-Bromo-2-fluoro-1,3-dimethylbenzene | C8H8BrF | CID 2736298.

- ResearchGate. (2025, August 9). Efficient procedure for the preparation of 2-bromo-5-ethylfuran and its unexpected isomerisation.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Flash Chromatography: Principles & Applications | Phenomenex [phenomenex.com]

- 3. blog.chromatographydirect.com [blog.chromatographydirect.com]

- 4. chembk.com [chembk.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Recrystallization [sites.pitt.edu]

- 7. Recrystallization (chemistry) | Chemistry | Research Starters | EBSCO Research [ebsco.com]

- 8. Recrystallization [wiredchemist.com]

- 9. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]

- 10. web.mnstate.edu [web.mnstate.edu]

- 11. Tips & Tricks [chem.rochester.edu]

- 12. m.youtube.com [m.youtube.com]

- 13. m.youtube.com [m.youtube.com]

- 14. science.uct.ac.za [science.uct.ac.za]

- 15. chromatographyonline.com [chromatographyonline.com]

- 16. chemistnotes.com [chemistnotes.com]

- 17. chromtech.com [chromtech.com]

- 18. researchgate.net [researchgate.net]

Application Note: Solvent System Optimization for the Synthesis of 3,5-Dimethylphenyl 5-bromo-2-furoate

Executive Summary

This application note provides a technical framework for synthesizing 3,5-dimethylphenyl 5-bromo-2-furoate , a structural motif relevant to medicinal chemistry pharmacophores (e.g., fatty acid mimetics, antimicrobial agents). While traditional protocols rely on dichloromethane (DCM) or toluene, this guide evaluates and recommends 2-Methyltetrahydrofuran (2-MeTHF) as a superior, sustainable alternative.[1] We present a validated Acid Chloride Activation Protocol , supported by mechanistic solvent analysis, to maximize yield (>85%) while minimizing furan ring degradation.

Chemical Context & Mechanistic Analysis[2][3][4][5]

The Challenge

The synthesis involves the esterification of an electron-rich phenol (3,5-dimethylphenol ) with a heteroaromatic acid (5-bromo-2-furoic acid ).

-

Nucleophile: 3,5-dimethylphenol (pKa ~10.2). The methyl groups provide mild steric hindrance but increase electron density at the oxygen.

-

Electrophile: 5-bromo-2-furoyl chloride (activated species).

-

Stability Risk: The furan ring is acid-sensitive (risk of ring-opening/polymerization) and the C-Br bond is susceptible to photochemical debromination.

Solvent Influence on Transition States

Solvent selection dictates the reaction kinetics and impurity profile. The reaction proceeds via a tetrahedral intermediate.

-

Polar Aprotic (e.g., Acetonitrile, DMF): Increases the nucleophilicity of the phenoxide anion ("naked anion" effect) but often complicates aqueous workup due to miscibility.

-

Non-Polar/Low Polarity (e.g., Toluene, DCM): Solvates the neutral acid chloride well but requires a base catalyst (e.g., Pyridine/DMAP) to generate the reactive phenoxide/acyl-pyridinium species.

-

The 2-MeTHF Advantage: 2-MeTHF possesses a unique balance. It has sufficient polarity (dielectric constant

≈ 6.97) to solubilize the polar acyl-pyridinium intermediate while remaining immiscible with water, streamlining the quench/extraction process.

Figure 1: Mechanistic pathway highlighting the critical role of solvent stabilization during the formation of the tetrahedral intermediate.

Solvent Selection Strategy

The following table contrasts traditional solvents against the recommended green alternative based on Hansen Solubility Parameters (HSP) and process suitability.

| Parameter | Dichloromethane (DCM) | Toluene | 2-MeTHF (Recommended) |

| Solubility (Reactants) | Excellent | Good (requires heating) | Excellent |

| Boiling Point | 40°C (Low - Volatile) | 110°C (High - Hard to dry) | 80°C (Optimal) |

| Water Miscibility | Low | Immiscible | Low (clean phase cut) |

| Safety (EHS) | Toxic, Carcinogen susp. | Flammable, Reprotoxin | Peroxide former (manageable) |

| Workup Efficiency | Emulsion risk | Slow evaporation | Fast separation |

Decision Matrix:

-

Use DCM: Only if small scale (<1g) and 2-MeTHF is unavailable.

-

Use Toluene: If the acid chloride formation requires high heat (reflux).

-

Use 2-MeTHF: For all standard preparations >1g. It allows higher reaction temperatures than DCM (kinetics) and easier solvent swapping than Toluene.

Experimental Protocol: Acid Chloride Activation Route

Target Scale: 10 mmol Primary Solvent: 2-Methyltetrahydrofuran (anhydrous)

Step 1: Activation (Synthesis of 5-bromo-2-furoyl chloride)

Note: Commercial acid chlorides degrade. In-situ generation is recommended for high purity.

-

Setup: Flame-dry a 100 mL 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar, N2 inlet, and a drying tube (CaCl2).

-

Charge: Add 5-bromo-2-furoic acid (1.91 g, 10 mmol) and 2-MeTHF (20 mL).

-

Activation: Add Oxalyl Chloride (1.0 mL, 11.5 mmol) dropwise at 0°C. Add 1 drop of DMF (catalytic).

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours. Gas evolution (CO/CO2) will cease.

-

Concentration: Rotary evaporate the solvent (and excess oxalyl chloride) at 40°C under reduced pressure.

-

Checkpoint: You should obtain a yellow semi-solid or oil. Re-dissolve in fresh 2-MeTHF (15 mL).

-

Step 2: Esterification (Coupling)[3]

-

Reactant Prep: In a separate flask, dissolve 3,5-dimethylphenol (1.22 g, 10 mmol) and Triethylamine (TEA) (2.1 mL, 15 mmol) in 2-MeTHF (10 mL). Add DMAP (12 mg, 1 mol%) as a nucleophilic catalyst.

-

Addition: Cool the Phenol/Base solution to 0°C. Slowly add the Acid Chloride solution (from Step 1) via syringe/addition funnel over 15 minutes.

-

Exotherm Control: Maintain internal temperature <10°C to prevent furan decomposition.

-

-

Reaction: Remove ice bath. Stir at RT for 4–6 hours.

-

IPC (In-Process Control): Monitor by TLC (Hexane/EtOAc 8:2). Reactants should disappear; a new high-Rf spot (Ester) appears.

-

-

Quench & Workup:

Step 3: Purification

-

Recrystallization: The crude solid is often pure enough. If not, recrystallize from Heptane/EtOH (9:1) .

-

Yield Expectation: 85–92% (White to off-white crystalline solid).

Troubleshooting & Self-Validating Systems

| Observation | Root Cause | Corrective Action |

| Dark/Black Reaction Mixture | Furan ring decomposition due to heat or high acidity. | Keep T < 25°C. Ensure base (TEA) is present before adding acid chloride. Protect from light. |

| Low Yield | Hydrolysis of Acid Chloride. | Ensure glassware is flame-dried. Use anhydrous 2-MeTHF. |

| Phenol Persists (TLC) | Steric hindrance of 3,5-dimethyl group (minor). | Increase DMAP to 5 mol%. Allow reaction to run 12h. |

| Emulsions during Workup | Density of solvent close to water. | Add solid NaCl to saturate aqueous phase. 2-MeTHF usually separates well. |

Process Workflow Diagram

Figure 2: Operational workflow emphasizing the solvent decision node and critical process steps.

References

-

Pfizer Solvent Selection Guide : Alfonsi, K., et al. "Green chemistry tools to influence a medicinal chemistry and research chemistry based organisation." Green Chem., 2008, 10 , 31-36. Link

-

2-MeTHF Properties : Pace, V., et al. "2-Methyltetrahydrofuran: A Versatile Eco-Friendly Alternative to THF in Organometallic Chemistry." ChemSusChem, 2012, 5 , 1369–1379. Link

- Furoate Synthesis Standards: Keay, B. A., & Dibble, P. W. "Furans and their Benzo Derivatives: Synthesis and Applications." Comprehensive Heterocyclic Chemistry II, 1996.

-

Steglich Esterification (Alternative) : Neises, B., & Steglich, W. "Simple Method for the Esterification of Carboxylic Acids." Angew. Chem. Int. Ed., 1978, 17 , 522-524. Link

-

Photochemical Stability of Bromofurans : D'Auria, M., et al. "Photochemical synthesis of 3- and 5-aryl-2-furyl derivatives." J. Chem. Soc., Perkin Trans. 1, 1986, 1755-1758. Link

Sources

Topic: Preparation of 3,5-Dimethylphenyl 5-bromo-2-furoate Stock Solutions for Bioassays

An Application Guide for Researchers

Abstract

This application note provides a detailed, field-proven protocol for the preparation, quality control, and storage of stock solutions for the novel compound 3,5-Dimethylphenyl 5-bromo-2-furoate. Given its ester structure and predicted low aqueous solubility, establishing a robust and reproducible method for solubilization and dilution is paramount for generating reliable and accurate data in biological assays. This guide is designed for researchers, scientists, and drug development professionals, emphasizing the scientific rationale behind each step to ensure experimental integrity and minimize variability.

Introduction: The Criticality of Stock Solution Integrity

This document outlines a comprehensive methodology for handling 3,5-Dimethylphenyl 5-bromo-2-furoate, from initial solubilization in an appropriate organic solvent to the preparation of final working concentrations for assay plates. The central pillar of this protocol is the use of Dimethyl Sulfoxide (DMSO) as the primary solvent, a choice dictated by its broad solubilizing power for both polar and non-polar compounds.[2] However, the biological effects of DMSO itself necessitate careful control of its final concentration in assays.[3] This guide provides the necessary steps to manage these variables effectively.

Materials and Reagents

-

3,5-Dimethylphenyl 5-bromo-2-furoate (solid powder, purity ≥95%)

-

Dimethyl Sulfoxide (DMSO), Anhydrous, ≥99.9% purity

-

Assay-specific aqueous buffer or cell culture medium

-

Analytical balance (4-decimal place readability)

-

Calibrated positive displacement pipettes and sterile, low-retention tips

-

Sterile, amber or opaque polypropylene microtubes (e.g., 1.5 mL)

-

Sterile, conical tubes (e.g., 15 mL or 50 mL) for larger volumes

-

Vortex mixer

-

Sonicator bath (optional)

-

Personal Protective Equipment (PPE): Safety glasses, lab coat, nitrile gloves

Safety Precautions

-

Compound Handling: The toxicological properties of 3,5-Dimethylphenyl 5-bromo-2-furoate may not be fully characterized. Handle the solid powder in a chemical fume hood or a well-ventilated area. Wear appropriate PPE to avoid inhalation and skin contact.

-

Solvent Handling: DMSO is an excellent solvent that can readily penetrate the skin and may carry dissolved substances with it.[2] Always wear nitrile gloves when handling DMSO and solutions containing it. Ensure all waste is disposed of according to institutional guidelines for chemically hazardous materials.

Experimental Protocol: From Solid to Working Solution

This protocol is designed to create a high-concentration primary stock, which is then serially diluted to intermediate and final working concentrations. This hierarchical approach minimizes weighing errors and preserves the stability of the primary stock.

Part 1: Preparation of a 10 mM Primary Stock Solution in 100% DMSO

The primary stock solution is the cornerstone of your experiments. Its accuracy dictates the accuracy of all subsequent dilutions. A concentration of 10-30 mM is common for primary stocks in drug discovery.[1] We will proceed with 10 mM as a standard starting point.

Causality: Using an anhydrous grade of DMSO is critical. Ester compounds are susceptible to hydrolysis, and the presence of water can lead to the slow degradation of 3,5-Dimethylphenyl 5-bromo-2-furoate into 5-bromo-2-furoic acid and 3,5-dimethylphenol, altering the effective concentration of the parent compound.[4][5]

Methodology:

-

Calculate Molecular Weight (MW): First, determine the precise MW of 3,5-Dimethylphenyl 5-bromo-2-furoate (C₁₃H₁₁BrO₃).

-

C: 12.01 g/mol * 13 = 156.13 g/mol

-

H: 1.008 g/mol * 11 = 11.088 g/mol

-

Br: 79.90 g/mol * 1 = 79.90 g/mol

-

O: 16.00 g/mol * 3 = 48.00 g/mol

-

Total MW = 295.12 g/mol

-

-

Weigh the Compound: On an analytical balance, carefully weigh out approximately 3 mg of the solid compound into a sterile 1.5 mL amber microtube. For example, let's assume you weigh exactly 2.95 mg .

-

Calculate Required Solvent Volume: Use the following formula to determine the volume of DMSO needed to achieve a 10 mM concentration:

Volume (L) = Mass (g) / (Concentration (mol/L) * MW ( g/mol ))

-

Volume (µL) = (Mass (mg) / MW ( g/mol )) * 1000

-

Volume (µL) = (2.95 mg / 295.12 g/mol ) * 1000 ≈ 100 µL

-

-

Dissolution: a. Add the calculated volume (100 µL) of anhydrous DMSO to the microtube containing the compound. b. Cap the tube tightly and vortex for 1-2 minutes until the solid is completely dissolved. c. Self-Validation: Visually inspect the solution against a light source. If any particulates remain, sonicate the tube in a water bath for 5-10 minutes. The final solution must be clear and free of any visible precipitate.

-

Labeling and Storage: Label the tube clearly as "10 mM 3,5-Dimethylphenyl 5-bromo-2-furoate in DMSO" with the preparation date. For long-term storage, refer to Section 6.

Part 2: Preparation of Intermediate and Working Stock Solutions

Never dilute the primary stock directly into a large volume of aqueous medium, as this can cause the compound to precipitate. Serial dilutions are essential.

Methodology:

-

Prepare a 1 mM Intermediate Stock (1:10 Dilution): a. Pipette 90 µL of 100% DMSO into a new, sterile, and clearly labeled microtube. b. Add 10 µL of the 10 mM primary stock solution to the 90 µL of DMSO. c. Vortex gently to mix. This creates a 1 mM solution, which is often more convenient for preparing a range of working concentrations.

-

Prepare Final Working Solutions: The final working solution is typically prepared at 100x or 1000x the highest desired concentration in the bioassay.[6] This allows for a final dilution into the assay plate that keeps the DMSO concentration low (e.g., 1% or 0.1%). a. Example: To achieve a final assay concentration range of 0.1 µM to 10 µM, you would prepare a series of working solutions. The highest working concentration needed would be 10 µM * 100 = 1000 µM or 1 mM (our intermediate stock). b. A serial dilution table (see Table 1) should be used to prepare the necessary concentrations from the 1 mM intermediate stock using the assay buffer or medium as the diluent.

Data Presentation: Serial Dilution Scheme

| Target Working Conc. (µM) | Starting Stock | Volume of Stock (µL) | Volume of Diluent (µL) | Final Volume (µL) |

| 1000 (1 mM) | 10 mM Primary | 10 | 90 (DMSO) | 100 |

| 500 | 1 mM Intermediate | 50 | 50 (Assay Buffer) | 100 |

| 200 | 1 mM Intermediate | 20 | 80 (Assay Buffer) | 100 |

| 100 | 1 mM Intermediate | 10 | 90 (Assay Buffer) | 100 |

| 50 | 500 µM Working | 50 | 50 (Assay Buffer) | 100 |

| 10 | 100 µM Working | 10 | 90 (Assay Buffer) | 100 |

Note: The choice of diluent (DMSO vs. Assay Buffer) for the working solutions depends on the compound's solubility at those concentrations. If precipitation is observed when diluting with an aqueous buffer, the working solutions may need to be prepared in DMSO.

Part 3: Dosing the Bioassay Plate

Causality: The final concentration of DMSO in the assay wells is a critical parameter. Most cell lines are sensitive to DMSO concentrations above 1%, with some showing stress or altered activity at levels as low as 0.25%.[3] Therefore, the final dilution step should be designed to keep the DMSO concentration well below 0.5% and, most importantly, consistent across all wells , including vehicle controls.

Methodology:

-

Add 1 µL of each working stock solution to 99 µL of medium in the corresponding wells of a 96-well plate. This 1:100 final dilution results in a final DMSO concentration of 1% (if working stocks are in 100% DMSO) or lower (if working stocks are diluted in aqueous buffer).

-

Mandatory Control: Prepare "vehicle control" wells that receive 1 µL of the same solvent mixture used for the compound dilutions (e.g., 1% DMSO in assay buffer) but without the test compound. This is essential to validate that any observed biological effect is due to the compound and not the solvent.

Quality Control and Validation

-

Visual Inspection: Always check for precipitation before using any stock solution, especially after thawing. If crystals are visible, warm the solution gently (to 37°C) and vortex or sonicate to redissolve.[1]

-

Concentration Verification (for GLP/GMP applications): For regulated studies, the concentration and purity of the primary stock solution should be verified using an analytical method such as HPLC-UV or LC-MS.

-

Functional Check: The ultimate validation is consistent performance in a well-characterized bioassay, showing a predictable dose-response relationship.

Storage and Stability Guidelines

Incorrect storage is a common source of experimental failure. Esters can be labile, and improper storage can lead to degradation.

-

Long-Term Storage (-20°C or -80°C): For storage longer than two weeks, dispense the 10 mM primary stock solution into single-use aliquots in sterile, tightly sealed amber polypropylene tubes and store at -20°C or -80°C.[7]

-

Minimize Freeze-Thaw Cycles: Repeatedly freezing and thawing a DMSO stock solution can force the compound out of solution, leading to precipitation upon thawing.[1] Aliquoting is the most effective strategy to prevent this. Use a fresh aliquot for each experiment.

-

Short-Term Storage (Ambient or 4°C): For daily use over a short period (up to two weeks), storing the primary stock at room temperature may be preferable to avoid precipitation caused by temperature cycling.[1] However, this must be balanced against the risk of hydrolysis if any moisture is present. Storing at 4°C is a common compromise.[7]

-

Protection from Light: Store all solutions in amber or opaque tubes to protect the compound from potential photodegradation.[8]

Visualization: Stock Solution Preparation Workflow

The following diagram illustrates the complete workflow from weighing the solid compound to dosing the final assay plate.

Caption: Workflow for preparing 3,5-Dimethylphenyl 5-bromo-2-furoate solutions.

References

-

Iversen, P. L., et al. (2011). Considerations regarding use of solvents in in vitro cell based assays. BMC Immunology, 12(1), 1-6. [Link]

-

Quora. (2018). How to make a stock solution of a substance in DMSO. [Link]

-

Cheng, Y., et al. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(15-16), 678-684. [Link]

-

Cold Spring Harbor Protocols. (2006). Stock Solutions. [Link]

-

Scribd. (n.d.). Bioassay Exact Dilution and Prep Pack. [Link]

-

Biology Stack Exchange. (2018). What does it mean to use DMSO as a dissolvant in biology experiemnts? [Link]

-

Scribd. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION. [Link]

-

Iowa State University Environmental Health and Safety. (n.d.). Chemical Handling and Storage. [Link]

-

University of Wisconsin–Madison Environment, Health & Safety. (n.d.). Chemical Storage. [Link]

-

Lab Manager. (2025). Chemical Storage Safety: 8 Fundamental Principles for Laboratories. [Link]

-

GE Healthcare Life Sciences. (2011). Buffer and sample preparation for direct binding assay in 2% DMSO. [Link]

-

de Oliveira, D. N., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Journal of the Brazilian Chemical Society, 33, 344-353. [Link]

-

PLA 3.0 Knowledge Center. (n.d.). Preparation schemes. [Link]

-

El-Shabrawy, Y. (2005). Stability studies on diloxanide furoate: Effect of pH, temperature, gastric and intestinal fluids. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 847-853. [Link]

-

Innovation to Impact. (n.d.). I2I-SOP-43: Methods for Performing Calculations and Dilutions. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. quora.com [quora.com]

- 3. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. biology.stackexchange.com [biology.stackexchange.com]

- 7. apolloscientific.co.uk [apolloscientific.co.uk]

- 8. Chemical Storage Safety: 8 Fundamental Principles for Laboratories | Lab Manager [labmanager.com]